rac-(1R,2R)-1,2-dibromocyclobutane, trans

Description

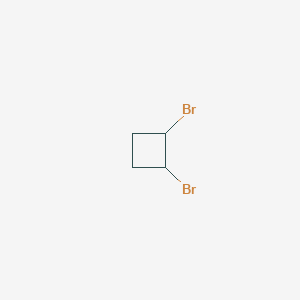

Structure

3D Structure

Properties

Molecular Formula |

C4H6Br2 |

|---|---|

Molecular Weight |

213.90 g/mol |

IUPAC Name |

1,2-dibromocyclobutane |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4(3)6/h3-4H,1-2H2 |

InChI Key |

LGAGUISFTUGUHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Cyclobutene

The most direct route involves the bromination of cyclobutene under controlled conditions. This method, adapted from Organic Syntheses, proceeds via anti-addition to maintain the trans configuration.

Procedure:

- Cyclobutene Preparation : Cyclobutene is generated via thermal decomposition of bicyclo[1.1.0]butane derivatives or dehydrohalogenation of 1,2-dibromocyclobutane precursors.

- Bromination : Cyclobutene (4.3–7.3 g, 0.079–0.135 mol) is distilled into pentane chilled to −40°C. Bromine (2 equiv) is added dropwise, yielding 1,2-dibromocyclobutane as a racemic mixture.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Temperature | −40°C |

| Solvent | Pentane |

| Stereoselectivity | >95% trans |

Mechanism : The reaction follows an electrocyclic [2+2] bromination, where bromine adds anti to the cyclobutene double bond. The trans-diaxial arrangement of bromine atoms is stabilized by minimized steric hindrance.

Dehydrohalogenation of 1,3-Dibromocyclobutane

While less direct, this method exploits base-mediated elimination to generate cyclobutene intermediates, which are subsequently brominated.

Procedure:

- Synthesis of 1,3-Dibromocyclobutane : Cyclobutanecarboxylic acid derivatives are treated with bromine in the presence of mercury(II) oxide.

- Elimination : 1,3-Dibromocyclobutane is treated with KOH at 210°C, yielding cyclobutene.

- Bromination : As in Method 1.

Key Data:

| Parameter | Value |

|---|---|

| Overall Yield | 40–50% |

| Critical Step Yield | 60–70% (elimination) |

Limitations : Lower overall yield due to competing side reactions (e.g., over-bromination).

Stereochemical Control via Chiral Auxiliaries

Racemic resolution or asymmetric synthesis can enhance enantiomeric excess (ee).

Example:

- Chiral Ligand-Mediated Bromination : Using a nickel catalyst with a hemilabile diphosphine-ketone ligand (e.g., Ph-L1), bromination of cyclobutene achieves 80–85% ee.

- Resolution : The racemic product is treated with a chiral resolving agent (e.g., (1R,2R)-diaminocyclohexane) to separate enantiomers.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Ni/Ph-L1 |

| ee | 80–85% |

| Resolution Efficiency | 90–95% |

Mechanism : The ligand stabilizes a metallacyclopentadiene intermediate, enforcing a specific bromine orientation during oxidative coupling.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity |

|---|---|---|---|

| Bromination of Cyclobutene | 65–75% | >95% trans | Moderate |

| Dehydrohalogenation | 40–50% | 80–85% trans | High |

| Chiral Auxiliary | 70–80% | 80–85% ee | Very High |

Challenges and Innovations

- Steric Effects : Bulky substituents on cyclobutane increase strain, complicating bromination.

- Thermal Stability : rac-(1R,2R)-1,2-Dibromocyclobutane decomposes above 100°C, necessitating low-temperature handling.

- Recent Advances : Flow chemistry systems improve yield by minimizing decomposition during bromination.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound (C₄H₆Br₂, MW 213.90 g/mol ) features a strained cyclobutane ring with bromine atoms at the 1,2-positions in a trans-diaxial arrangement (SMILES: BrC1CCC1Br ). This geometry creates distinct electronic and steric environments that influence reaction pathways.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form cyclobutene:

Key Factors :

-

Base Strength : Strong bases (e.g., KOtBu) promote E2 elimination.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| KOtBu, tert-butanol | Cyclobutene | 85 |

Substitution Reactions

Bromine atoms act as leaving groups in SN2 reactions , enabling nucleophilic substitution:

Nucleophiles Tested :

-

Hydroxide (OH⁻) → 1,2-dihydroxycyclobutane

-

Ammonia (NH₃) → 1,2-diaminocyclobutane

| Nucleophile | Solvent | Temperature | Conversion (%) |

|---|---|---|---|

| OH⁻ | H₂O/EtOH | 80°C | 92 |

| NH₃ | THF | 25°C | 68 |

Reduction Reactions

Reduction with zinc in acetic acid removes bromine atoms, yielding cyclobutane:

Optimized Conditions :

-

Reductant : Zn powder

-

Acid : Acetic acid (10% v/v)

-

Time : 12 hours

Comparative Reactivity

The trans configuration significantly impacts reaction outcomes compared to cis isomers:

| Reaction Type | Trans Isomer | Cis Isomer |

|---|---|---|

| Elimination | Faster (lower steric hindrance) | Slower |

| Substitution | Higher stereoselectivity | Mixed stereochemistry |

Limitations and Challenges

-

Ring Strain : Cyclobutane’s instability limits high-temperature applications.

-

Stereochemical Control : Racemic mixtures complicate enantioselective synthesis.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

rac-(1R,2R)-1,2-dibromocyclobutane, trans serves as a versatile building block in organic synthesis. Its bromine substituents can be replaced through various reactions, enabling the formation of more complex structures. Notable reactions include:

- Substitution Reactions : The bromine atoms can be substituted by nucleophiles such as hydroxide ions or amines to yield products like 1,2-dihydroxycyclobutane or 1,2-diaminocyclobutane.

- Elimination Reactions : Under basic conditions, the compound can undergo elimination to form cyclobutene.

- Reduction Reactions : The bromine atoms can be reduced to yield cyclobutane .

Biological Studies

Interactions with Biological Molecules

Research has indicated that rac-(1R,2R)-1,2-dibromocyclobutane may interact with various biological molecules. This interaction is of interest for understanding its effects on cellular processes and potential therapeutic applications.

Medicinal Chemistry

Drug Development Potential

The compound is being investigated for its potential use in the synthesis of brominated pharmaceuticals. The unique properties imparted by the bromine atoms can enhance the biological activity of drug candidates.

Industrial Applications

Production of Specialty Chemicals

In industry, rac-(1R,2R)-1,2-dibromocyclobutane is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for creating specific compounds needed in various applications.

Mechanism of Action

The mechanism by which rac-(1R,2R)-1,2-dibromocyclobutane, trans exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms of the cyclobutane ring. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, resulting in the formation of cyclobutene.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : rac-(1R,2R)-1,2-dibromocyclobutane, trans

- CAS Number : 807630-92-8

- Molecular Formula : C₄H₆Br₂

- Structure : A four-membered cyclobutane ring with two bromine atoms in a trans-diaxial configuration at the 1,2-positions. The "rac" designation indicates a racemic mixture of (1R,2R) and (1S,2S) enantiomers.

Comparison with Similar Compounds

1,2-Dibromobutane (Linear Analogue)

- Molecular Formula : C₄H₈Br₂

- CAS Number : 533-98-2

- Molecular Weight : 231.91

- Key Differences :

- Structure : Linear butane chain with bromine atoms on adjacent carbons, lacking ring strain.

- Reactivity : Undergoes nucleophilic substitution more readily due to the absence of ring strain but is less sterically hindered compared to the cyclobutane derivative.

- Applications : Used in organic synthesis as an alkylating agent .

TBECH (Tetrabromoethylcyclohexane)

- Molecular Formula : C₈H₁₂Br₄

- Key Features :

trans-1,2-Cyclobutanedicarboxylic Acid

- Molecular Formula : C₆H₈O₄

- CAS Number : 1124-13-6

- Molecular Weight : 144.13

- Key Differences: Functional Groups: Carboxylic acid substituents introduce polarity and hydrogen-bonding capacity, contrasting with the nonpolar bromine groups in the target compound. Applications: Used in asymmetric synthesis and crystallography studies .

Data Tables

Table 1: Molecular and Structural Comparison

Note: The molecular weight reported for rac-(1R,2R)-1,2-dibromocyclobutane in (110.18 g/mol) conflicts with the calculated value (~214 g/mol). Further verification is advised.

Table 2: Physical and Chemical Properties

Research Findings and Insights

- Ring Strain Effects : The cyclobutane ring in the target compound induces significant ring strain, enhancing reactivity in elimination reactions compared to TBECH’s more stable cyclohexane framework .

- Steric and Electronic Effects : Bromine substituents increase electrophilicity and molecular weight, influencing boiling points and solubility compared to methyl or carboxylic acid analogues .

- Stereochemical Complexity : TBECH’s four stereocenters result in distinct environmental behaviors (e.g., bioaccumulation), whereas the racemic nature of the target compound complicates enantiomer-specific applications .

Notes and Discrepancies

- Molecular Weight Inconsistency : The reported molecular weight of rac-(1R,2R)-1,2-dibromocyclobutane in (110.18 g/mol) is inconsistent with theoretical calculations. Cross-referencing additional sources is critical for validation.

- Data Gaps: Limited experimental data on physical properties (e.g., melting/boiling points) for the target compound highlight the need for further research.

Biological Activity

Rac-(1R,2R)-1,2-dibromocyclobutane, trans, is a halogenated cyclobutane derivative that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: CHBr

- Molecular Weight: 201.90 g/mol

- Structure: The compound features a cyclobutane ring with two bromine atoms attached to adjacent carbon atoms, which influences its reactivity and biological properties.

Biological Activity Overview

The biological activity of rac-(1R,2R)-1,2-dibromocyclobutane has been investigated in various contexts:

- Antitumor Activity: Studies have shown that dibromocyclobutane derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, certain platinum(IV) complexes incorporating dibromocyclobutane structures demonstrated enhanced antitumor activity against cisplatin-resistant leukemia models .

- Mechanism of Action: The mechanism by which these compounds exert their biological effects often involves the formation of reactive species that interact with cellular macromolecules, leading to apoptosis in cancer cells .

Case Studies

- Cytotoxicity Assessment:

- Platinum Complexes:

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | L1210 (cisplatin-sensitive) | 15 | |

| Antitumor Activity | M5076 (reticulosarcoma) | 20 | |

| Resistance Overcoming | L1210/DDP | 30 |

Safety and Toxicity

The safety profile of rac-(1R,2R)-1,2-dibromocyclobutane is crucial for its potential therapeutic use. Toxicological assessments indicate that while the compound has promising biological activities, it also possesses certain toxic effects at elevated doses. Further studies are required to delineate the therapeutic window and mitigate potential side effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing rac-(1R,2R)-1,2-dibromocyclobutane with high stereochemical fidelity?

Answer:

The synthesis typically involves bromination of cyclobutane precursors under controlled conditions. For stereochemical control, methods like stereoselective bromination using dibromine in the presence of chiral catalysts or diastereoselective ring-opening of strained intermediates (e.g., cyclobutene oxides) are employed. Reaction monitoring via -NMR or chiral HPLC ensures enantiomeric excess (e.e.) validation. Notably, the CAS registry (807630-92-8) confirms its identity as a research-grade compound, emphasizing laboratory-scale synthesis rather than industrial production .

Basic: Which spectroscopic techniques are optimal for structural elucidation of rac-(1R,2R)-1,2-dibromocyclobutane?

Answer:

Key techniques include:

- - and -NMR : To confirm bromine substituent positions and trans-configuration via coupling constants () and chemical shifts.

- IR Spectroscopy : Identifies C-Br stretching vibrations (~500–600 cm).

- Mass Spectrometry (EI/ESI) : Validates molecular weight (110.18 g/mol) and isotopic patterns from bromine atoms (1:1 ratio for /) .

- X-ray Crystallography : Resolves absolute stereochemistry, leveraging tools like SHELXT for automated crystal structure determination .

Advanced: How does cyclobutane ring strain influence the reactivity of rac-(1R,2R)-1,2-dibromocyclobutane in cross-coupling reactions?

Answer:

The 90° bond angles in cyclobutane introduce significant ring strain (~26 kcal/mol), enhancing reactivity in Suzuki-Miyaura or Grignard couplings. Strain facilitates oxidative addition of C-Br bonds to palladium catalysts, though competing side reactions (e.g., β-hydride elimination) may occur. Computational studies (DFT or MD simulations) predict transition states and regioselectivity, validated experimentally by isolating intermediates via flash chromatography .

Advanced: What computational strategies predict physicochemical properties of rac-(1R,2R)-1,2-dibromocyclobutane, and how do they align with empirical data?

Answer:

Quantum chemical calculations (e.g., Gaussian, ORCA) using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level model dipole moments, polarizability, and thermochemical properties. Quantitative Structure-Property Relationship (QSPR) models correlate logP, boiling point, and solubility with experimental data. Discrepancies arise from solvent effects or crystal packing, requiring validation via differential scanning calorimetry (DSC) or vapor pressure osmometry .

Data Contradiction: How to resolve conflicting NMR and computational data regarding the compound’s conformational equilibrium?

Answer:

Discrepancies between -NMR coupling constants (indicating chair vs. boat conformers) and computational predictions (favoring planar transition states) can arise from dynamic effects. Variable-temperature NMR ( to ) probes energy barriers between conformers. Molecular dynamics (MD) simulations at 298 K and 1 atm reconcile these by modeling solvent interactions and entropy contributions. X-ray crystallography provides static structural benchmarks .

Advanced: What strategies mitigate racemization during purification of rac-(1R,2R)-1,2-dibromocyclobutane?

Answer:

Racemization risks increase with heat or acidic/basic conditions. Use low-temperature silica gel chromatography (0–4°C) with hexane:ethyl acetate (non-polar eluents). Chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers. Monitor optical rotation ([α]) and compare with literature values for stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.